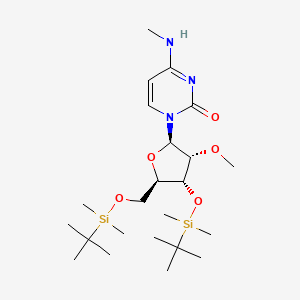![molecular formula C28H18O9 B8196393 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8196393.png)
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Overview
Description
Preparation Methods
The preparation of 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves several synthetic routes. One common method includes the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent . The reaction is carried out in a polar high-boiling point solvent at temperatures ranging from 140°C to 280°C . The resulting product is then precipitated by diluting the polar solvent with water . This method is advantageous due to its use of readily available raw materials, simple processes, and mild reaction conditions .
Chemical Reactions Analysis
4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoromethanesulfonic acid and chloride ions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, when dissolved in trifluoromethanesulfonic acid, the compound yields a salt with chloride ions .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of high-performance polymers such as polybenzoxazoles and poly-aromatic aldehyde resins . These polymers are utilized in the production of high-performance fibers, insulating materials, and thermoplastic liquid crystal polymers . Additionally, 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is employed in proteomics research as a specialty product .
Mechanism of Action
The mechanism of action of 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its functional groups, which consist of the benzoic acid moiety and the oxy-moiety . These functional groups interact with various molecular targets and pathways, leading to the compound’s effects. For instance, the hydrochloride salt of the compound exhibits fluorescence properties at high concentrations (pH > 10) .
Comparison with Similar Compounds
4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) can be compared with other similar compounds such as 4,4’-oxydiphthalic anhydride, 4,4’-methylenebis(2,6-diethylaniline), and 4,4’-sulfonyldibenzoic acid . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 4,4’-oxydiphthalic anhydride is used in the synthesis of polyimides, while 4,4’-methylenebis(2,6-diethylaniline) is used as a curing agent for epoxy resins . The unique combination of functional groups in 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) makes it particularly suitable for the synthesis of high-performance polymers and its use in proteomics research .
Properties
IUPAC Name |
2-(2,6-dicarboxy-4-phenylphenoxy)-5-phenylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O9/c29-25(30)19-11-17(15-7-3-1-4-8-15)12-20(26(31)32)23(19)37-24-21(27(33)34)13-18(14-22(24)28(35)36)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHEMGRPIPJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)O)OC3=C(C=C(C=C3C(=O)O)C4=CC=CC=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid](/img/structure/B8196329.png)










